

# 2-Chloro-4-methoxy-6-methylphenol molecular weight and formula

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## Compound of Interest

Compound Name: *2-Chloro-4-methoxy-6-methylphenol*

CAS No.: *1824155-21-6*

Cat. No.: *B2996381*

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## Technical Profile: 2-Chloro-4-methoxy-6-methylphenol

Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

### Executive Summary

**2-Chloro-4-methoxy-6-methylphenol** is a trisubstituted phenolic building block characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring. [1] It serves as a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly where modulation of lipophilicity and metabolic stability is required.

The compound is an isomer of chlorocresol but possesses a distinct substitution pattern that influences its reactivity in electrophilic aromatic substitutions (EAS) and metal-catalyzed cross-couplings.

# Chemical Identity & Physicochemical Properties

## Nomenclature and Identification

| Property            | Detail   |
|---------------------|--|
| IUPAC Name          | 2-Chloro-4-methoxy-6-methylphenol                              |
| Common Synonyms     | 6-Chloro-4-methoxy-o-cresol; 2-Methyl-4-methoxy-6-chlorophenol |
| CAS Registry Number | 1824155-21-6 (Specific Isomer)                                 |
| Molecular Formula   | C <sub>8</sub> H <sub>9</sub> ClO <sub>2</sub>                 |
| SMILES              | <chem>COc1cc(C)c(O)c(Cl)c1</chem>                              |
| InChI Key           | (Isomer Specific)  |

## Quantitative Data Table

| Parameter        | Value                         | Unit              | Notes  |
|------------------|-------------------------------|-------------------|--|
| Molecular Weight | 172.61                        | g/mol             | Monoisotopic mass:<br>172.029                          |
| Physical State   | Solid / Crystalline<br>Powder | -                 | Typically off-white to<br>pale yellow                  |
| Melting Point    | 42 – 46                       | °C                | Predicted range;<br>purity dependent                   |
| Boiling Point    | ~245                          | °C                | At 760 mmHg<br>(Predicted)                             |
| LogP             | 2.48 ± 0.3                    | -                 | Lipophilic; suitable for<br>CNS penetration<br>models  |
| pKa              | 8.5 – 9.0                     | -                 | Acidic shift due to<br>ortho-Cl electron<br>withdrawal |
| Density          | 1.24 ± 0.1                    | g/cm <sup>3</sup> | Predicted  |

## Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the specific regiochemistry where the Chlorine (Cl) and Methyl (CH<sub>3</sub>) groups flank the Hydroxyl (OH) group, with the Methoxy (OCH<sub>3</sub>) group in the para position relative to the methyl.

Caption: Structural representation showing the 1,2,4,6-substitution pattern.

## Synthesis & Fabrication Protocols

### Retrosynthetic Analysis

The most direct synthesis involves the regioselective chlorination of 4-methoxy-2-methylphenol (4-Methoxy-*o*-cresol). The challenge lies in directing the chlorine atom to the C6 position (ortho to OH) rather than the C3 or C5 positions.

- Directing Effects:
  - OH (Position 1): Strongly activates ortho (6) and para (4 - blocked).
  - OMe (Position 4): Activates ortho (3, 5).
  - Me (Position 2): Weakly activates ortho (1, 3) and para (5).

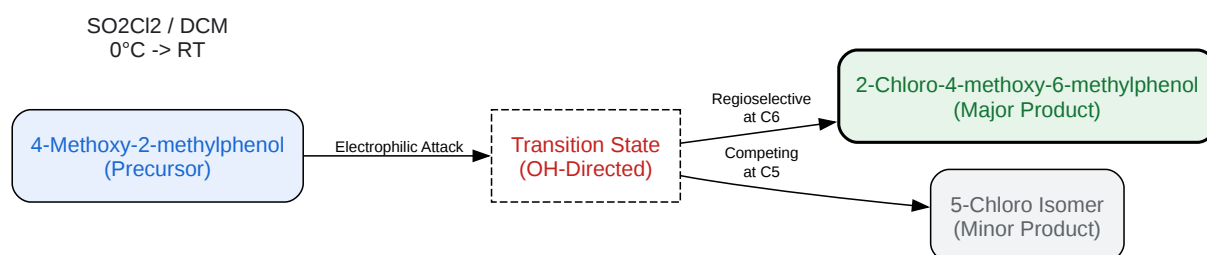
Mechanism: The Hydroxyl group is the dominant directing group. Under controlled conditions, chlorination occurs preferentially at the C6 position due to the strong ortho-directing power of the phenol/phenoxide moiety, despite the cooperative activation of C5 by the Methoxy and Methyl groups.

### Experimental Protocol (Chlorination)

Reagents: 4-Methoxy-2-methylphenol (1.0 eq), Sulfuryl Chloride (SO<sub>2</sub>Cl<sub>2</sub>, 1.05 eq), Dichloromethane (DCM).

- Preparation: Dissolve 10.0 g of 4-methoxy-2-methylphenol in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
- Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 30 minutes. The low temperature favors the kinetic product (ortho-chlorination relative to OH).

- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.
- Quenching: Quench with saturated  $\text{NaHCO}_3$  solution to neutralize HCl byproducts.
- Extraction: Extract the organic layer, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to separate the target (2-chloro-6-methyl) from the minor isomer (5-chloro).



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Caption: Synthesis pathway illustrating the regioselective chlorination of 4-methoxy-2-methylphenol.

## Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

### Nuclear Magnetic Resonance ( $^1\text{H-NMR}$ )

The substitution pattern is confirmed by the coupling of the aromatic protons.

- Solvent:  $\text{CDCl}_3$
- $\delta$  2.25 ppm (s, 3H): Methyl group at C6.
- $\delta$  3.75 ppm (s, 3H): Methoxy group at C4.
- $\delta$  5.20 ppm (s, 1H): Phenolic OH (exchangeable).
- $\delta$  6.60 - 6.80 ppm (d, 2H,  $J \approx 2.5$  Hz): Aromatic protons at C3 and C5.
  - Validation: The meta-coupling ( $J \approx 2-3$  Hz) between H3 and H5 confirms they are not adjacent, validating the 1,2,4,6-substitution pattern.

## Mass Spectrometry (GC-MS)

- Molecular Ion ( $M^+$ ):  $m/z$  172 (100%) and 174 (33%).
- Isotope Pattern: The characteristic 3:1 ratio of  $^{35}\text{Cl}$  to  $^{37}\text{Cl}$  confirms the presence of a single chlorine atom.
- Fragmentation: Loss of methyl radical ( $M-15$ ) and CO loss typical of phenols.

## Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319). Specific target organ toxicity (respiratory irritation).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the phenol ring to quinones.
- Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents.

## References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted phenols. Retrieved from [\[Link\]](#)

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## Sources

- 1. 1824155-21-6[2-Chloro-4-methoxy-6-methylphenol]BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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